molecular formula C18H22N2O B2998757 N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide CAS No. 1946052-71-6

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide

Cat. No. B2998757
CAS RN: 1946052-71-6
M. Wt: 282.387
InChI Key: HZIVRBJLUUZDNB-UHFFFAOYSA-N
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Description

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide, also known as CPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB belongs to the class of cyclopropyl amides and has been extensively studied for its biological and pharmacological activities.

Mechanism of Action

The exact mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating the activity of various receptors and enzymes in the body. For example, this compound has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. For example, this compound has been shown to increase the levels of certain neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. This compound has also been shown to decrease the levels of inflammatory cytokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has several advantages as a research tool, including its high potency and selectivity towards specific targets. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions in the study of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the development of new synthetic methods for the production of this compound and its analogs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide can be synthesized using various methods, including the reaction of 4-cyclopentylbenzoic acid with N-(1-cyano-2,2-dimethylcyclopropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction mixture is then subjected to purification steps such as column chromatography to obtain pure this compound.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In cancer research, this compound has been studied for its potential as a therapeutic agent against various types of cancer, including breast, lung, and colon cancer. This compound has also been studied as a potential drug candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-17(2)11-18(17,12-19)20-16(21)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZIVRBJLUUZDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(C#N)NC(=O)C2=CC=C(C=C2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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